molecular formula C12H8F2O B13153056 4',5-Difluoro-[1,1'-biphenyl]-2-ol

4',5-Difluoro-[1,1'-biphenyl]-2-ol

Cat. No.: B13153056
M. Wt: 206.19 g/mol
InChI Key: PBOAXGFHHBJEAX-UHFFFAOYSA-N
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Description

4’,5-Difluoro-[1,1’-biphenyl]-2-ol is an organic compound belonging to the class of biphenyls, which are characterized by two benzene rings linked by a single carbon-carbon bond. The presence of fluorine atoms at the 4’ and 5 positions and a hydroxyl group at the 2 position of the biphenyl structure imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’,5-Difluoro-[1,1’-biphenyl]-2-ol can be achieved through various methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. The reaction conditions typically include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production of 4’,5-Difluoro-[1,1’-biphenyl]-2-ol may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4’,5-Difluoro-[1,1’-biphenyl]-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a difluorobiphenyl.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of difluorobenzophenone.

    Reduction: Formation of 4’,5-difluorobiphenyl.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

4’,5-Difluoro-[1,1’-biphenyl]-2-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4’,5-Difluoro-[1,1’-biphenyl]-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction. The compound may modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’,5-Difluoro-[1,1’-biphenyl]-2-ol is unique due to the specific positioning of fluorine atoms and the hydroxyl group, which confer unique chemical reactivity and potential biological activity. Its combination of properties makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H8F2O

Molecular Weight

206.19 g/mol

IUPAC Name

4-fluoro-2-(4-fluorophenyl)phenol

InChI

InChI=1S/C12H8F2O/c13-9-3-1-8(2-4-9)11-7-10(14)5-6-12(11)15/h1-7,15H

InChI Key

PBOAXGFHHBJEAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)F)O)F

Origin of Product

United States

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